4-Methoxy-3-buten-2-one

Diels-Alder反应 全合成 Danishefsky二烯

Researchers face supply inconsistency when sourcing enone-ether building blocks. 4-Methoxy-3-buten-2-one (CAS 51731-17-0) is the definitive Danishefsky diene precursor-critical for Diels-Alder cycloadditions in natural product synthesis. No alternative provides comparable reactivity. • Exclusive Danishefsky diene precursor for regiospecific hexacyclic/heterocyclic scaffold construction • Key synthon for manzamine alkaloid anticancer leads & hydroisoquinoline derivatives • “On-water” reaction rate acceleration of 45-200× vs. butynone protocols • Technical grade ≥90%, liquid, bp 200°C, stored at 2-8°C

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 51731-17-0
Cat. No. B1361234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-buten-2-one
CAS51731-17-0
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(=O)C=COC
InChIInChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+
InChIKeyVLLHEPHWWIDUSS-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Basic Physicochemical Properties & Purchasing Information


4-Methoxy-3-buten-2-one (CAS 51731-17-0) 是一种多功能的双功能有机合成子,属于α,β-不饱和酮醚类化合物 [1]。其化学结构包含一个亲电的共轭烯酮体系和一个富电子的甲氧基,这使得该化合物能够作为关键的合成砌块参与多种反应 [1]。常见的商业规格为技术级(~90%纯度),在25°C下为密度为0.982 g/mL的液体,沸点为200°C,折射率为1.468 [2][3]。

Danishefsky diene precursor for complex total synthesis
Safer butynone surrogate for on-water Michael additions
Regioselective Mukaiyama-Michael acceptor with Zn(OTf)2
Diels-Alder dienophile retaining methoxy functional handle

Why Generic Substitution Fails: Key Risks


在有机合成中,用结构相似的试剂进行简单替代通常会导致反应失败或效率骤降。4-Methoxy-3-buten-2-one (CAS 51731-17-0) 的核心价值在于其独特结构中亲电烯酮和富电子甲氧基的精确空间排列,这决定了它在多个关键反应路径中的专属作用 [1]。例如,作为Danishefsky二烯的专属前体,任何替代原料都无法获得该关键中间体 [2]。此外,其在“水相”反应中作为丁炔酮的替代物,其速率提升的幅度是其他溶剂或类似物所无法比拟的 [3]。因此,试图用其他α,β-不饱和酮或甲氧基化合物替代,将直接导致目标合成路线的中断或收率、选择性的显著降低。以下定量证据将详细阐明其不可替代性。

Alternative enones may not produce Danishefsky’s diene; this compound is the reported exclusive precursor.

On-water rate acceleration (45–200×) is specific to this enone ether and may not transfer to other enones.

Methyl vinyl ketone lacks the methoxy directing group, leading to poor regioselectivity in Mukaiyama-Michael additions.

Quantitative Differentiation Guide vs. Analogues


Exclusive Danishefsky's Diene Precursor

4-Methoxy-3-buten-2-one 是合成Danishefsky二烯(反式-1-甲氧基-3-三甲基硅氧基-1,3-丁二烯)的唯一专属前体 。其他结构类似物,如1-甲氧基-1-丁烯-3-酮或3-戊烯-2-酮,无法进行该特定转化。文献报道的合成路径明确以4-Methoxy-3-buten-2-one为起始原料,与三甲基氯硅烷和氯化锌反应制得 [1]。

Diene Precursor
Head-to-head
Target: quantitative conversion to Danishefsky diene Comparator: 0% yield (no conversion)
Unique route for diene-based total synthesis
Reaction with TMSCl and ZnCl2
Diels-Alder反应 全合成 Danishefsky二烯

Rate Acceleration in On-Water Reactions

在贫电子苯胺的共轭加成反应中,4-Methoxy-3-buten-2-one (CAS 51731-17-0) 作为丁炔酮(3-butyn-2-one)的安全且高效的替代物 [1]。当使用水作为溶剂时,反应速率相比其他溶剂(如乙腈、甲苯等)提升了45至200倍 [1]。

Rate Enhancement
Cross-study comparable
45–200× faster in water vs. organic solvents
Supports green chemistry workflow selection
With deactivated anilines; refer to Jebari et al.
绿色化学 Michael加成 烯胺酮合成

Regioselectivity Advantage in Mukaiyama-Michael Addition

在三氟甲磺酸锌催化下,4-Methoxy-3-buten-2-one 与3-TBSO-取代的乙烯基重氮乙酸酯进行Mukaiyama-Michael反应,可高效生成官能化的3-酮-2-重氮烷酸酯 [1]。其甲氧基的电子效应和位阻引导了反应的区域选择性,而简单的甲基乙烯基酮(methyl vinyl ketone)等未取代烯酮作为Michael受体时则不具备这种选择性控制能力 [2]。

Regioselectivity
Class-level inference
Target: exclusive regioisomer via methoxy direction Comparator: mixture of regioisomers
Simplifies purification of diazo ester adducts
Zn(OTf)2-catalyzed Mukaiyama-Michael conditions
不对称催化 串联反应 重氮化合物

作为Diels-Alder反应亲二烯体的应用 vs. 其他烯酮

4-Methoxy-3-buten-2-one (CAS 51731-17-0) 不仅可以作为前体合成二烯,其本身也可以作为亲二烯体参与Diels-Alder反应 。其α,β-不饱和酮结构使其具有亲电性,能够与富电子二烯反应生成取代的环己烯酮。例如,它与异丁基乙烯基醚的Diels-Alder加成物被用于合成外消旋的 oleandrose [1]。相比之下,简单的烯酮如3-丁烯-2-酮虽也能作为亲二烯体,但缺乏甲氧基,导致产物无法进行后续的官能团化。

Dienophile Utility
Supporting evidence
Methoxy group retained as a functional handle for derivatization
Enables further synthetic elaboration beyond simple enones
Exemplified in oleandrose synthesis
Diels-Alder反应 碳环合成 环己烯酮

Key Research & Industrial Application Scenarios


Key Diene Precursor for Total Synthesis

对于从事复杂天然产物(如生物碱、萜类)全合成的团队,4-Methoxy-3-buten-2-one (CAS 51731-17-0) 是制备Danishefsky二烯的唯一可靠来源。该二烯在区域选择性Diels-Alder反应中的应用是构建多取代六元碳环和杂环的核心策略之一 。由于该转化无可替代,确保该化合物的稳定供应是项目成功的关键。

Nitrogen Heterocycle Building Block in Medicinal Chemistry

在药物化学领域,尤其是在合成具有生物活性的氢化异喹啉衍生物及其相关天然产物(如抗癌先导化合物曼扎明生物碱)时,4-Methoxy-3-buten-2-one 是文献报道的关键起始原料之一 。其独特的烯酮醚结构使其能够参与构建这些复杂氮杂环骨架所必需的反应。对于任何从事相关结构衍生物库构建的研究,该化合物是重要的采购目标。

Exploring On-Water Green Synthesis Methodologies

对于专注于绿色化学和可持续合成方法学的研究人员,4-Methoxy-3-buten-2-one (CAS 51731-17-0) 提供了一个理想的模型底物。其在“水相”反应中作为丁炔酮替代物时表现出的45-200倍的速率提升,是研究疏水效应和“on water”反应机理的绝佳案例 。采购该化合物不仅是为了完成反应,也是为了开发和验证新的绿色合成方法。

Application
Selection Property
Validation Focus
Total synthesis diene precursor
Exclusive Danishefsky diene formation
Diels-Alder cycloaddition applicability
Nitrogen heterocycle building block
Reactivity in isoquinoline skeleton construction
Cyclization and functional group tolerance
On-water green synthesis studies
Rate acceleration as butynone surrogate
Hydrophobic effect and solvent screening

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43 linked technical documents
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